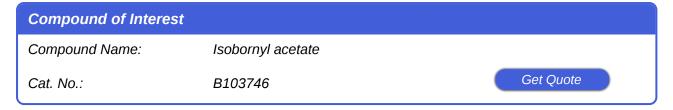


Isobornyl Acetate: A Comprehensive Guide for Fragrance Formulations

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acetate is a widely utilized fragrance ingredient, prized for its fresh, piney, and camphoraceous scent profile.[1][2][3] This bicyclic monoterpene ester is valued not only for its olfactory characteristics but also for its stability and versatility in a variety of formulations.[4][5] It is a colorless to pale straw-colored liquid, soluble in most fixed oils and mineral oil, but insoluble in water and glycerol.[2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of **isobornyl acetate** in fragrance formulations, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **isobornyl acetate** is essential for its successful incorporation into formulations. The following table summarizes key quantitative data.



Property	Value	Reference(s)
Molecular Formula	C12H20O2	[1][6]
Molecular Weight	196.29 g/mol	[4][6]
CAS Number	125-12-2	[1][4]
Appearance	Colorless to pale straw yellow liquid	[1][2][4]
Odor Profile	Fresh, woody, camphoraceous, pine-needle	[1][3][4]
Density	0.983 g/mL at 25°C	[2][6]
Refractive Index @ 20°C	1.462 – 1.465	[6]
Boiling Point	229-233 °C	[2]
Flash Point	89 °C	[6][7]
Vapor Pressure	0.130 hPa @ 20°C; 0.128 hPa @ 25°C	[6]
Solubility	Soluble in most fixed oils and mineral oil; insoluble in glycerol and water.	[1][2]
Log P	3.86	[6]

Applications in Formulations

Isobornyl acetate is a versatile ingredient used in a wide array of products due to its pleasant aroma and good stability.[1][4]

- Soaps and Detergents: Its stability in alkaline conditions makes it a suitable choice for perfuming soaps and detergents.[1][4]
- Air Fresheners: The fresh, clean scent of isobornyl acetate is widely used in air care products.[1]



- Cosmetics and Personal Care Products: It is incorporated into lotions, creams, and other
 personal care items to provide a pleasant fragrance.[1][5] It is listed in the International
 Nomenclature of Cosmetic Ingredients (INCI) system as "ISOBORNYL ACETATE".[4]
- Fine Fragrances: It can be used to create fougère and chypre accords, often blended with coumarin and amyl salicylate for a "walk-in-the-forest" effect.[1][3]
- Flavoring Agent: Isobornyl acetate is also used as a flavoring agent in some food products.
 [1]

Experimental Protocols

The following protocols are designed to guide the evaluation of **isobornyl acetate** in fragrance formulations.

Purity and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the use of GC-MS for the identification and quantification of **isobornyl acetate** and any potential impurities.

Objective: To verify the identity and determine the purity of an **isobornyl acetate** sample.

Materials:

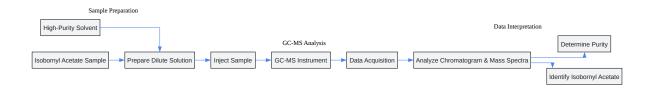
- Isobornyl acetate sample
- High-purity solvent (e.g., ethanol, hexane)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms, HP-5ms)
- Microsyringe

Procedure:



- Sample Preparation: Prepare a dilute solution of the isobornyl acetate sample in the chosen solvent (e.g., 1% v/v).
- GC-MS Instrument Setup:
 - Set the injector temperature (e.g., 250°C).
 - Set the oven temperature program (e.g., initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
 - Set the carrier gas (Helium) flow rate.
 - Set the MS parameters (e.g., ion source temperature at 230°C, transfer line temperature at 280°C, and scan range of m/z 40-400).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC injector port.
- Data Acquisition: Initiate the GC-MS run and acquire the data.
- Data Analysis:
 - Identify the peak corresponding to isobornyl acetate by comparing its retention time and mass spectrum with a known reference standard or library data.
 - Determine the purity of the sample by calculating the peak area percentage of isobornyl
 acetate relative to the total peak area of all components in the chromatogram.





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GC-MS Workflow for Purity Analysis

Fragrance Longevity and Olfactory Profile Evaluation

This protocol describes a sensory panel evaluation to assess the longevity and characterize the olfactory profile of **isobornyl acetate** in a simple hydroalcoholic solution.

Objective: To determine the odor longevity and describe the scent characteristics of **isobornyl acetate** over time.

Materials:

- Isobornyl acetate
- Ethanol (perfumer's grade)
- Distilled water
- Glass beakers and stirring rods
- Perfumer's smelling strips
- Timer

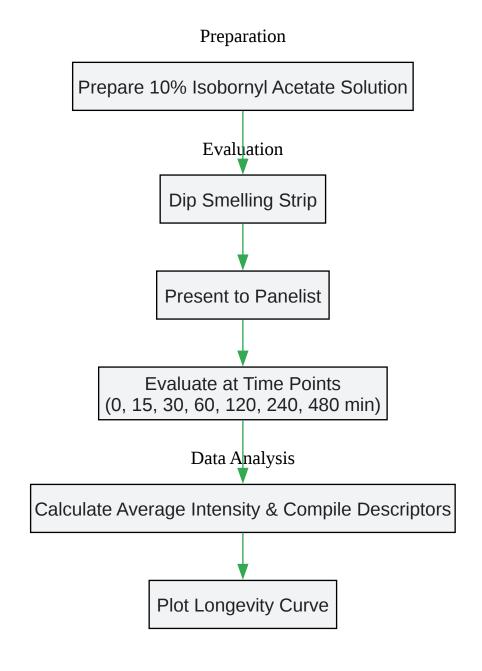


- Panel of at least 5 trained sensory assessors
- Odor description questionnaire

Procedure:

- Sample Preparation: Prepare a 10% (w/w) solution of **isobornyl acetate** in a 70:30 ethanol/water mixture. Allow the solution to macerate for at least 24 hours in a cool, dark place.
- Panelist Training: Briefly re-familiarize the panelists with the odor of isobornyl acetate and the terminology to be used for description.
- Evaluation:
 - Dip a perfumer's smelling strip into the prepared solution for 2 seconds, ensuring consistent saturation.
 - Present the strip to each panelist.
 - Panelists will evaluate and record the odor characteristics at the following time points:
 initial (0 min), 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 8 hours.[4]
 - At each time point, panelists will rate the odor intensity on a scale of 1 (very weak) to 5 (very strong) and provide descriptive terms for the scent profile (e.g., piney, camphoraceous, woody, fresh).
- Data Analysis:
 - Calculate the average intensity rating at each time point.
 - Compile a list of the most frequently used descriptive terms at each stage of the dry-down.
 - Plot the average intensity over time to visualize the longevity curve.





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Sensory Evaluation Workflow

Stability Testing in a Cosmetic Emulsion

This protocol outlines an accelerated stability test to evaluate the performance of **isobornyl acetate** in a representative cosmetic emulsion (e.g., a lotion).

Methodological & Application





Objective: To assess the physical and olfactory stability of a cosmetic formulation containing **isobornyl acetate** under accelerated aging conditions.

Materials:

- Base cosmetic emulsion (unfragranced)
- Isobornyl acetate
- Laboratory mixer/homogenizer
- pH meter
- Viscometer
- Incubators set at 4°C, 25°C, and 40°C
- · Glass jars with airtight lids

Procedure:

- Formulation: Prepare a batch of the cosmetic emulsion and incorporate isobornyl acetate at a typical use level (e.g., 0.5% w/w). Ensure homogenous mixing.
- Initial Analysis (Time 0):
 - Record the initial appearance (color, clarity, phase separation).
 - Measure the initial pH and viscosity.
 - Conduct a sensory evaluation of the fragrance profile.
- Storage: Divide the batch into three sets of samples in airtight glass jars and store them in the incubators at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).
- Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one sample from each storage condition and allow it to equilibrate to room temperature.
- Analysis: For each sample, repeat the initial analysis:



- Observe and record any changes in appearance.
- Measure the pH and viscosity.
- Conduct a sensory evaluation and note any changes in the fragrance character or intensity compared to the initial sample and the sample stored at 4°C (as a control).
- Data Interpretation:
 - Compare the data from the 40°C samples to the 25°C and 4°C samples. Significant changes in the accelerated sample (e.g., discoloration, significant drop in viscosity, offodors) may indicate potential long-term stability issues.

Skin Sensitization Potential: In Vitro Assessment

Given the move away from animal testing, in vitro methods are preferred for assessing skin sensitization potential. The following outlines a conceptual workflow based on established non-animal testing strategies.

Objective: To evaluate the potential of **isobornyl acetate** to induce skin sensitization using a combination of in vitro assays that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Methodology: A weight-of-evidence approach is recommended, combining results from multiple assays. While **isobornyl acetate** is generally considered non-sensitizing, this protocol provides a framework for its evaluation.[8]

- Direct Peptide Reactivity Assay (DPRA): This in chemico method assesses the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical.
 This addresses the first key event of the AOP: covalent binding to skin proteins.
- KeratinoSens[™] or LuSens[™] Assay: These in vitro cell-based assays measure the activation
 of the Keap1-Nrf2-ARE pathway in keratinocytes, which is a key event in the cellular
 response to sensitizers. This addresses the second key event of the AOP.
- h-CLAT or U-SENS™ Assay: These in vitro assays assess the activation of dendritic cells, a
 critical step in the induction of an immune response. They measure the expression of cell
 surface markers such as CD54 and CD86. This addresses the third key event of the AOP.[9]

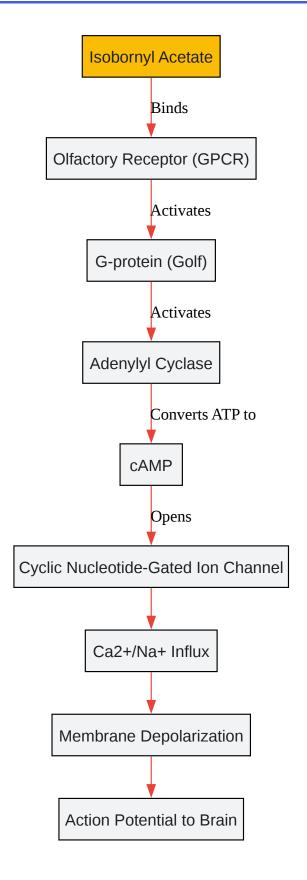


Data Interpretation: The results from these assays are integrated in a "2 out of 3" defined approach to predict the sensitization hazard. A positive result in at least two of the three assays would indicate a potential for skin sensitization.[9]

Olfactory Signaling Pathway

The perception of **isobornyl acetate**'s fragrance begins with its interaction with olfactory receptors in the nasal cavity. The binding of this odorant molecule initiates a cascade of events within the olfactory sensory neuron, leading to the transmission of a signal to the brain, where it is interpreted as a specific scent.





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